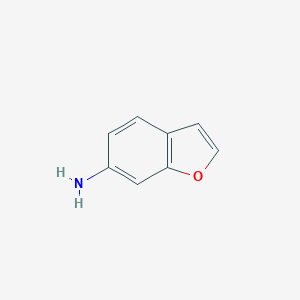

1-Benzofuran-6-amine

Descripción

Propiedades

IUPAC Name |

1-benzofuran-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNCZJZLEMLOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Palladium-Catalyzed Amination

Palladium-mediated cross-coupling remains a cornerstone for introducing amine groups into benzofuran systems. A patented method (US20040133007A1) describes the reaction of 3-butynyl-4-methylbenzenesulfonate with enantiomerically pure pyrrolidine derivatives under palladium catalysis. Key parameters include:

-

Catalyst system : Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂).

-

Base : Weak bases such as potassium carbonate or triethylamine.

-

Solvent : Acetonitrile or tetrahydrofuran (THF).

This method achieves up to 80% yield for 4-(2-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-1-benzofuran-5-yl)benzonitrile, a derivative of 1-Benzofuran-6-amine.

Rhodium-Catalyzed C–H Activation

Rhodium complexes enable direct functionalization of benzofuran precursors. CpRh (cyclopentadienyl rhodium) catalyzes the reaction between substituted benzamides and vinylene carbonate, yielding benzofuran-6-amine derivatives via migratory insertion and β-oxygen elimination.

Ruthenium-Catalyzed Aerobic Oxidation

Ruthenium catalysts facilitate the synthesis of benzofuran amines via C–H alkenylation of m-hydroxybenzoic acids followed by cyclization:

-

Conditions : Mg(OAc)₂ as base, γ-valerolactone (GVL) as solvent.

Acid-Mediated Cyclization Approaches

Lewis Acid Catalysis

Scandium triflate [Sc(OTf)₃] promotes [4 + 1] cycloaddition between ortho-quinone methides and isocyanides, forming aminobenzofurans:

Brønsted Acid Catalysis

p-Toluenesulfonic acid (PTSA) mediates cyclization of o-(1-alkynyl)phenols, producing 2-substituted benzofurans. Subsequent nitration and reduction yield this compound:

-

Cyclization : PTSA (10 mol%) in toluene, 80°C, 8 hours.

-

Nitration : HNO₃/H₂SO₄, 0°C.

Base-Promoted Intramolecular Cyclization

Potassium Carbonate-Mediated Alkylation

A catalyst-free method involves treating hydroxyl-substituted aryl alkynes with sulfur ylides in acetonitrile:

Intramolecular Wittig Reaction

Phenol derivatives undergo Wittig reaction with triphenylphosphonium bromide to form 2-ethylbenzofuran, which is subsequently aminated:

Visible-Light-Mediated Photocatalytic Synthesis

Recent advances exploit visible-light catalysis for sustainable synthesis. A copper-photosensitized system converts disulfides and enynes into benzofuran amines via radical intermediates:

Classical Synthetic Routes and Modifications

Wolff-Kishner Reduction

Salicylaldehyde derivatives are condensed with 1-chloroacetone to form 2-acetylbenzofuran, followed by Wolff-Kishner reduction to yield 2-ethylbenzofuran. Subsequent nitration and reduction afford this compound:

Friedel-Crafts Acylation

Benzofuran cores are functionalized via Friedel-Crafts acylation using AlCl₃ as a catalyst:

-

Acylating agent : Acetic anhydride.

-

Conditions : 0°C to room temperature, 4 hours.

-

Yield : 70–75%.

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

1-Benzofuran-6-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group at the 6th position can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

1-Benzofuran-6-amine and its derivatives have been studied for their biological activities, including:

1. Anticancer Properties

- Mechanism of Action : Compounds derived from benzofuran structures exhibit strong anticancer activity by inhibiting key signaling pathways involved in tumor growth. For instance, certain benzofuran derivatives have shown to inhibit NF-κB, a transcription factor that promotes cancer cell survival and proliferation .

- Case Study : A study evaluated a series of benzofuran-based compounds, revealing that specific derivatives demonstrated significant growth inhibition against various cancer cell lines. For example, compound 35 showed GI50 values of 2.20 μM against the MM231 cell line .

2. Antimicrobial Activity

- Mechanism of Action : Benzofuran derivatives have been reported to possess antimicrobial properties, acting against a range of bacteria and fungi. The presence of specific substituents on the benzofuran ring enhances their efficacy .

- Case Study : A synthesized series of benzofuran-based pyrazoline-thiazoles exhibited excellent antimicrobial activity, outperforming standard antibiotics like ciprofloxacin in inhibiting bacterial growth .

3. Neuropharmacological Effects

- Psychoactive Properties : this compound derivatives such as 6-APB (a psychoactive analog) have been shown to interact with serotonin and dopamine transporters, producing stimulant-like effects in animal models .

- Research Findings : In vivo studies indicated that 6-APB significantly elevated extracellular levels of serotonin and dopamine, suggesting potential for abuse and highlighting the need for further research into safety profiles .

Potential Therapeutic Uses

The diverse biological activities of this compound suggest several therapeutic applications:

Mecanismo De Acción

The mechanism of action of 1-Benzofuran-6-amine involves its interaction with various molecular targets. The amine group at the 6th position plays a crucial role in binding to specific enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 1-Benzofuran-6-amine

Key Observations :

- Substituent Position : The 6-amine group in this compound is critical for interactions in biological systems, as seen in psychoactive benzofurans (e.g., 6-APB) .

- Halogenation : Fluoro substitution (e.g., 7-fluoro derivative) may alter electronic properties and binding affinity in CNS-targeting compounds .

Key Findings :

- Synthesis Efficiency : Triazine derivatives (8f, 8g) show high yields (72–90%), but longer alkyl chains (pentyl in 8g) reduce crystallinity (lower mp) and yield compared to butyl (8f) .

- Spectroscopic Confirmation : FT-IR peaks for N–H (3275–3261 cm⁻¹) and C–N (1635–1665 cm⁻¹) are consistent across amine-containing derivatives .

Actividad Biológica

1-Benzofuran-6-amine is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial agents.

Chemical Structure and Properties

This compound features a benzofuran ring with an amino group at the 6-position. Its molecular formula is , with a molecular weight of approximately 135.15 g/mol. The presence of both aromatic and heterocyclic components contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Benzofurans have shown significant anticancer properties across various cancer cell lines. For instance, derivatives have demonstrated concentration-dependent antiproliferative effects against HeLa and MCF-7 cells, with GI50 values in the low micromolar range . Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzofuran ring can enhance cytotoxicity while minimizing damage to normal cells .

- Antimicrobial Properties : Benzofuran derivatives are recognized for their antimicrobial activities. The presence of halogens, nitro, and hydroxyl groups at specific positions (4, 5, and 6) has been shown to enhance antibacterial efficacy .

- Other Pharmacological Activities : Beyond anticancer and antimicrobial effects, benzofurans have been reported to possess anti-inflammatory, anticonvulsant, antiarrhythmic, and antihypertensive properties. For example, certain derivatives have been identified as effective inhibitors of topoisomerase I and sigma receptors .

Anticancer Activity

A study evaluating the anticancer effects of various benzofuran derivatives found that specific substitutions significantly influenced their efficacy against cancer cell lines. For instance, a compound with a bromine atom at the 3-position exhibited remarkable cytotoxicity against K562 leukemia cells with an IC50 value of 5 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| MCC1019 | K562 | 5 |

| MCC1019 | HL60 | 0.1 |

| This compound | HeLa | TBD |

Antimicrobial Activity

In another study focusing on the antimicrobial properties of benzofurans, it was noted that compounds with specific functional groups showed enhanced activity against various bacterial strains. The effectiveness was correlated with structural modifications.

| Compound | Activity Type | Effective Against |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus |

| Brominated Derivative | Antifungal | Candida albicans |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzofuran-6-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step reactions starting from benzofuran derivatives. Cyclization reactions with intermediates like imidazo[2,1-a]phthalazine are common. Key parameters include catalyst selection (e.g., Pd-based catalysts), solvent polarity, and temperature control (80–120°C). For example, using DMF as a solvent under inert atmospheres improves cyclization efficiency .

- Optimization : Design of Experiment (DoE) approaches, such as factorial designs, can systematically evaluate variables like molar ratios, reaction time, and pressure to maximize yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound and its intermediates?

- NMR : NMR analysis of the amine proton (δ 5.2–5.8 ppm) and benzofuran aromatic protons (δ 6.8–7.5 ppm) confirms regiochemistry. NMR identifies carbonyl and aromatic carbons.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H] at m/z 134.1 for CHNO) .

- IR : Absorbance bands at ~3400 cm (N-H stretch) and ~1600 cm (C=C aromatic) validate functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility. Aqueous solubility is pH-dependent, with protonation of the amine group (pKa ~9.5) improving solubility in acidic media .

- Stability : Degradation studies (HPLC monitoring) show instability above 60°C or in UV light. Storage at –20°C in amber vials under nitrogen is recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?

- DFT : Density Functional Theory calculations (B3LYP/6-31G* basis set) optimize geometries and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess redox behavior .

- Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., HDAC enzymes), guiding structural modifications for enhanced binding affinity .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs (e.g., antimicrobial vs. cytotoxic effects)?

- Data Reconciliation : Meta-analysis of literature (e.g., PubMed, Google Scholar) identifies confounding variables like assay protocols (MIC vs. IC), cell lines, or impurity levels. For example, cytotoxicity in cancer cells (HeLa) may arise from off-target effects not observed in bacterial models .

- Experimental Validation : Comparative dose-response assays across standardized cell lines and controls (e.g., doxorubicin) isolate structure-activity relationships (SAR) .

Q. How can this compound be functionalized via electrophilic substitution to enhance its pharmacological profile?

- Methodology : Electrophilic aromatic substitution (EAS) at the benzofuran C3 position using bromine or nitration introduces halogens or nitro groups. Subsequent reduction (e.g., H/Pd-C) yields amino derivatives for SAR studies .

- Case Study : Introducing a sulfonyl chloride group (via SO/HSO) increases water solubility and bioactivity, as shown in HDAC inhibitor analogs .

Methodological Challenges and Solutions

Q. What chromatographic techniques are optimal for purifying this compound from complex reaction mixtures?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) separate polar byproducts. Retention time ~8.2 min under 1 mL/min flow .

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with ninhydrin staining detect amine-containing compounds (R ~0.45) .

Q. How do structural modifications (e.g., alkylation, acylation) alter the pharmacokinetic properties of this compound?

- Alkylation : N-Methylation (CHI/KCO) reduces polarity, enhancing blood-brain barrier permeability (logP increase from 1.2 to 2.1) .

- Acylation : Acetylated derivatives show prolonged half-lives in hepatic microsomal assays due to slowed CYP450 metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.